Cas no 10088-95-6 (4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)-)

4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)- structure
10088-95-6 structure
Nome del prodotto:4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)-
Numero CAS:10088-95-6
MF:C12H12O5
MW:236.220684051514
CID:180894
PubChem ID:5381458

4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)-
    • RADICININ FROM ALTERNARIA CHRYSANTHEMI
    • dl-Radicinin-2,4,6,8,10,13-13C6
    • dl-Radicinin-3,5,9,11,12,14-13C6
    • n-4,5-dione
    • radicinin
    • Radicinin,3-Hydroxy-2-methyl-7-propenyl-3,4-dihydro-2H,5H-pyrano-<4,3-b>-pyran-4,5-dion
    • stemphylone
    • NSC118343
    • DTXSID70871946
    • SCHEMBL1531042
    • 1402-20-6
    • CCRIS 8483
    • 4H,3-b]pyran-4,5-dione, 2,3-dihydro-3.alpha.-hydroxy-2.beta.-methyl-7-propenyl-
    • (2S,3S)-3-hydroxy-2-methyl-7-((E)-prop-1-en-1-yl)-2,3-dihydro-4H,5H-pyrano[4,3-b]pyran-4,5-dione
    • NSC-118343
    • CHEMBL1994984
    • (2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione
    • CHEBI:183741
    • G01Z2N575M
    • Radicinin (VAN)
    • NSC 118343
    • CS-0062918
    • 4H,3-b]pyran-4,5-dione, 2,3-dihydro-3-hydroxy-2-methyl-7-(1-propenyl)-, [2S-[2.alpha.,3.beta.,7(E)]]-
    • RADICININ [MI]
    • Q27278392
    • (2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[4,3-b]pyran-4,5-dione
    • 2,5H-pyrano[4,3-b]pyran-4,5-dione
    • HY-113816
    • 4H,5H-Pyrano(4,3-b)pyran-4,5-dione, 2,3-dihydro-3-alpha-hydroxy-2-beta-methyl-7-propenyl-
    • 2,3-Dihydro-3-alpha-hydroxy-2-beta-methyl-7-propenyl-4H,5H-pyrano(4,3-b)pyran-4,5-dione
    • 4H,5H-PYRANO(4,3-B)PYRAN-4,5-DIONE, 2,3-DIHYDRO-3-HYDROXY-2-METHYL-7-((1E)-1-PROPEN-1-YL)-, (2S,3S)-
    • 2H-PYRAN-5-CARBOXYLIC ACID, 3,4-DIHYDRO-3-HYDROXY-6-(2-HYDROXY-1,3-PENTADIENYL)-2-METHYL-4-OXO-, .DELTA.-LACTONE
    • 10088-95-6
    • UNII-G01Z2N575M
    • WLN: T66 BVO GO JV&TJ D1U2 H1 IQ
    • MLS002706791
    • SCHEMBL1531040
    • AKOS040747350
    • (2S,3S)-3-Hydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2,3-dihydro-4H,5H-pyrano[4,3-b]pyran-4,5-dione
    • 2,3-Dihydro-3.alpha.-hydroxy-2.beta.-methyl-7-propenyl-4H,5H-pyrano[4,3-b]pyran-4,5-dione
    • 4H,5H-Pyrano[4,3-b]pyran-4,5-dione, 2,3-dihydro-3.alpha.-hydroxy-2.beta.-methyl-7-propenyl-
    • 4H,5H-Pyrano[4,3-b]pyran-4,5-dione, 2,3-dihydro-3-hydroxy-2-methyl-7-(1-propenyl)-, [2S-[2.alpha.,3.beta.,7(E)]]-
    • 3-epi-radicinin
    • Inchi: InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1
    • Chiave InChI: SDKXGAICTNHFCN-DCJAWTJCSA-N
    • Sorrisi: C/C=C/C1OC(=O)C2C([C@H]([C@@H](OC=2C=1)C)O)=O

Proprietà calcolate

  • Massa esatta: 236.06800
  • Massa monoisotopica: 236.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 1
  • Complessità: 469
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 72.8A^2
  • XLogP3: 1.1

Proprietà sperimentali

  • Densità: 1.1663 (rough estimate)
  • Punto di fusione: 221.5°C
  • Punto di ebollizione: 298.68°C (rough estimate)
  • Punto di infiammabilità: 169.8°C
  • Indice di rifrazione: 1.4571 (estimate)
  • PSA: 76.74000
  • LogP: 0.99740
  • Rotazione specifica: D27 -217.4° (c = 2.37 in pyridine); D27 -175.7° (c = 0.2 in ethanol); D27 -208° (c = 1.25 in chloroform)

4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 3172
  • RTECS:UQ1360000
  • Classe di pericolo:6.1(b)
  • Condizioni di conservazione:2-8°C
  • Termine di sicurezza:6.1(b)
  • Gruppo di imballaggio:III
  • PackingGroup:III
  • Gruppo di imballaggio:III
  • Livello di pericolo:6.1(b)

4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)- Letteratura correlata

Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.